(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
Methylprotodioscin is a naturally occurring saponin compound found in various plants, particularly in the Dioscoreaceae family. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylprotodioscin involves several steps. One common method starts with the compound 26-chloro-3β-hydroxy-16β-acetoxy-5-cholesten-22-one. This compound is reacted with potassium carbonate in a mixed solution of tetrahydrofuran and methanol at room temperature . The reaction is monitored by thin-layer chromatography until completion.
Industrial Production Methods
Industrial production of methylprotodioscin typically involves extraction from natural sources, such as the rhizomes of Dioscoreaceae plants. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity methylprotodioscin .
Chemical Reactions Analysis
Types of Reactions
Methylprotodioscin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Methylprotodioscin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various bioactive compounds.
Medicine: Methylprotodioscin exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including pancreatic, prostate, and lung cancer cells .
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Methylprotodioscin exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Methylprotodioscin is structurally related to other saponins, such as protodioscin and dioscin. it is unique in its methylation at the 22-position, which contributes to its distinct biological activities . Similar compounds include:
Protodioscin: Another saponin with similar anticancer and anti-inflammatory properties.
Dioscin: Known for its hepatoprotective and anticancer effects.
Properties
Molecular Formula |
C52H86O22 |
---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H86O22/c1-21(20-66-46-40(61)39(60)36(57)31(18-53)70-46)10-15-52(65-7)22(2)33-30(74-52)17-29-27-9-8-25-16-26(11-13-50(25,5)28(27)12-14-51(29,33)6)69-49-45(73-48-42(63)38(59)35(56)24(4)68-48)43(64)44(32(19-54)71-49)72-47-41(62)37(58)34(55)23(3)67-47/h8,21-24,26-49,53-64H,9-20H2,1-7H3/t21-,22-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39-,40+,41+,42+,43-,44+,45+,46+,47?,48-,49+,50-,51-,52?/m0/s1 |
InChI Key |
HSSJYSJXBOCKQM-URRDQBMBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)OC7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Origin of Product |
United States |
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